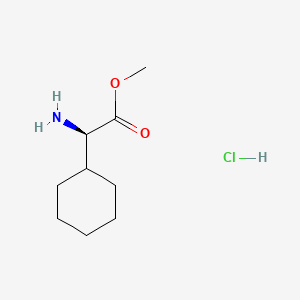

methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

説明

BenchChem offers high-quality methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJOGDRCFDWIIJ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718529 | |

| Record name | Methyl (2R)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-64-4 | |

| Record name | Cyclohexaneacetic acid, α-amino-, methyl ester, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14328-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2R)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a chiral non-proteinogenic amino acid ester, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural features, combining a cyclohexyl moiety with an amino acid backbone, make it a valuable synthon for introducing lipophilic and stereospecific elements into drug candidates. This technical guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows, to aid researchers in its application and development. This compound is recognized for its utility in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research investigating amino acid transport mechanisms and enzyme activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is presented below. The data is compiled from various chemical databases and commercial supplier information. It is important to note that some of the listed properties are computed values and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | PubChem[2] |

| Molecular Weight | 207.70 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid | CymitQuimica |

| Melting Point | No experimental data available. | |

| Solubility | Soluble in water and various organic solvents. | CymitQuimica |

| pKa | No experimental data available. | |

| logP (computed) | 1.6 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | PubChem[2] |

| CAS Number | 322392-74-5 | PubChem[2] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Solubility Determination

Aqueous solubility is a fundamental property for drug candidates, influencing their absorption and bioavailability.

Protocol: Equilibrium Shake-Flask Method

-

Solution Preparation: An excess amount of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is added to a known volume of purified water (or other relevant buffer systems) in a sealed, thermostatted vessel.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is dissolved in a known volume of deionized water, often with a co-solvent if necessary, to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino group has been deprotonated. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.

Synthesis and Analysis Workflow

Synthesis

A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using methanol in the presence of a catalyst. A common and effective method utilizes trimethylchlorosilane (TMSCl) with methanol at room temperature.[4]

Chiral Analysis

The enantiomeric purity of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is critical for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol: Chiral HPLC

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For amino acid esters, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective.

-

Column Selection: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T), is selected.

-

Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase chromatography, an aqueous buffer with an organic modifier like acetonitrile or methanol is employed. The exact composition is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used, typically at a wavelength where the compound exhibits absorbance (e.g., around 210 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Biological Context and Applications

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride and its derivatives are of significant interest in drug discovery. The cyclohexyl group imparts lipophilicity, which can enhance membrane permeability and bioavailability of parent compounds.[5] As a non-natural amino acid, it can be incorporated into peptidomimetics to increase their stability against enzymatic degradation.

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a building block suggests its incorporation into molecules targeting a wide range of biological systems. For instance, its D-enantiomer, D-2-cyclohexylglycine methyl ester hydrochloride, is used in the synthesis of pharmaceuticals for neurological disorders, where it may modulate neurotransmitter activity.[1] Furthermore, related cyclohexylglycine derivatives have been investigated for their potential as anticancer agents.

Conclusion

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a valuable chiral building block with favorable physicochemical properties for applications in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its characteristics and outlines standard protocols for its synthesis, analysis, and characterization. Further experimental investigation is warranted to fully elucidate its physicochemical profile and explore its full potential in the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | C9H17NO2 | CID 10678767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Technical Guide: Spectral Analysis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (C₉H₁₈ClNO₂). Due to the absence of publicly available experimental spectra, this document presents predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Detailed, standardized experimental protocols for obtaining such data are also provided. The synergistic use of these analytical techniques is crucial for the unequivocal structural confirmation and purity assessment of this non-proteinogenic amino acid derivative, which is of interest in synthetic and medicinal chemistry.

Chemical Structure and Properties

-

IUPAC Name: methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride[1]

-

Molecular Formula: C₉H₁₈ClNO₂[1]

-

Molecular Weight: 207.70 g/mol [1]

-

CAS Number: 14328-64-4[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. These predictions are based on established principles of NMR, IR, and MS analysis for similar small organic molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: Deuterated Methanol (CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.90 | d | 1H | α-H |

| ~3.80 | s | 3H | O-CH₃ |

| ~2.00 - 1.10 | m | 11H | Cyclohexyl-H |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: Deuterated Methanol (CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172 | C=O (ester) |

| ~58 | α-C |

| ~53 | O-CH₃ |

| ~40 | Cyclohexyl C1 |

| ~30 - 25 | Cyclohexyl C2-C6 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (ammonium) |

| ~2930, 2855 | Strong | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive

| m/z (Mass-to-Charge Ratio) | Predicted Fragment |

|---|---|

| 172.13 | [M+H]⁺ (free base) |

| 113.08 | [M+H - COOCH₃]⁺ |

| 83.08 | [Cyclohexyl-CH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

A representative procedure for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid.[3][4]

-

Reaction Setup: Suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (10 volumes).

-

Esterification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether, to yield pure methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride as a white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O) in a clean, dry 5 mm NMR tube.[5][6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder.[13] Press the mixture into a translucent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.[14]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.[15]

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into an electrospray ionization (ESI) source via direct infusion using a syringe pump.[16][17]

-

Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

The instrument will detect the protonated molecule of the free base [M+H]⁺.[18]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride using the described spectroscopic techniques.

Caption: Workflow for the structural confirmation of the target compound.

References

- 1. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]

- 5. How To [chem.rochester.edu]

- 6. scribd.com [scribd.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. sites.bu.edu [sites.bu.edu]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. cbic.yale.edu [cbic.yale.edu]

- 15. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. chem.libretexts.org [chem.libretexts.org]

methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride CAS 322392-74-5

An In-Depth Technical Guide to Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride (CAS 322392-74-5)

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its defined stereochemistry and the presence of a lipophilic cyclohexyl moiety make it a valuable component for the synthesis of novel therapeutic agents, including peptide mimics and small molecule drugs. This guide provides a comprehensive technical overview of its physicochemical properties, offers expert insights into its synthesis with a focus on stereocontrol, details a robust framework for its analytical characterization, and discusses its applications in modern drug discovery. The protocols and workflows described herein are designed to ensure scientific integrity and reproducibility for researchers in the field.

Core Physicochemical & Structural Identity

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is the hydrochloride salt of the methyl ester of (2R)-cyclohexylglycine. The "(2R)" designation is critical, defining the absolute stereochemistry at the alpha-carbon, which is fundamental to its utility in stereospecific molecular design.

Key Properties

A summary of the essential chemical and physical properties is presented below. These data are critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| CAS Number | 322392-74-5 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 207.70 g/mol | [1] |

| IUPAC Name | methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride | [1] |

| Synonyms | Methyl a-amino-cyclohexaneacetate HCl, L-Cyclohexylglycine methyl ester hydrochloride | [3][4][5] |

| Parent Compound | Methyl (2R)-2-amino-2-cyclohexylacetate | [1][6] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol | N/A |

Synthesis & Manufacturing: A Focus on Stereochemical Integrity

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. The primary challenge in producing methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride lies in establishing and maintaining the desired (2R) stereocenter. A common and effective strategy involves the stereoselective hydrogenation of an aromatic precursor.

Rationale for Synthetic Strategy

A robust method for obtaining the cyclohexyl ring is the complete reduction of a corresponding phenyl ring. By starting with a readily available chiral precursor like D-phenylalanine methyl ester hydrochloride, the existing stereocenter can be preserved during the hydrogenation process. D-phenylalanine is the (R)-enantiomer, making it the ideal starting point. Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings under manageable conditions.

Experimental Protocol: Stereoselective Synthesis

This protocol describes the synthesis via catalytic hydrogenation of D-phenylalanine methyl ester hydrochloride.

Step 1: Catalytic Hydrogenation

-

Reactor Setup: Charge a high-pressure hydrogenation vessel with D-phenylalanine methyl ester hydrochloride (1.0 eq) and a suitable solvent such as methanol.

-

Catalyst Addition: Add 5% Rhodium on Carbon (Rh/C) catalyst (typically 5-10% w/w). The catalyst is chosen for its high activity in aromatic ring reduction.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 100-500 psi) and heat to a moderate temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Maintain the reaction under vigorous stirring. The reaction is complete upon the cessation of hydrogen uptake, which can be monitored by a pressure drop. This typically takes 12-24 hours.

-

Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. The Celite prevents the fine catalyst particles from passing through.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Step 2: Purification (if necessary)

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the final product with high purity.

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization & Quality Control

For a chiral intermediate intended for drug development, rigorous analytical testing is mandatory to confirm identity, purity, and, most importantly, stereochemical fidelity. A multi-technique approach ensures a comprehensive quality assessment.

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should be consistent with the expected cyclohexyl, amino, and methyl ester groups.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base (171.24 g/mol )[7][8] after loss of HCl.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups, such as N-H stretches from the amine hydrochloride, C=O stretch from the ester, and C-H stretches from the cyclohexyl ring.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) and the correct formation of the hydrochloride salt.

Critical Protocol: Chiral Purity Analysis by HPLC

The most critical quality attribute is the enantiomeric excess (e.e.), which quantifies the purity of the (2R)-enantiomer relative to the (2S)-enantiomer. This is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To separate and quantify the (2R) and (2S) enantiomers of methyl 2-amino-2-cyclohexylacetate.

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP) Column: A column such as a Daicel CHIRALPAK® series (e.g., IA, IB, IC) is often effective for separating enantiomers of amino acid derivatives. The choice of column must be validated.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase Preparation: A typical mobile phase is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. An example could be 90:10 (v/v) Hexane:Isopropanol.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Low UV range (e.g., 210-220 nm) where the ester carbonyl absorbs.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

-

Analysis: Inject a standard of the racemic mixture (containing both 2R and 2S enantiomers) to determine the retention times for each peak. Subsequently, inject the sample to be tested.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100. For pharmaceutical applications, an e.e. of >99% is typically required.

Caption: A logical workflow for the analytical quality control of the compound.

Applications in Research & Drug Development

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride serves as a specialized chiral building block. Its utility stems from the unique combination of its amino acid nature and the bulky, non-polar cyclohexyl group.

-

Peptidomimetics: It can be incorporated into peptide sequences to replace natural amino acids. The cyclohexyl group provides conformational rigidity and increases lipophilicity, which can enhance metabolic stability against proteases and improve cell membrane permeability.

-

Small Molecule Synthesis: It is a valuable starting material for multi-step syntheses of complex chiral molecules where the amino-cyclohexyl motif is a key pharmacophore.

-

Drug Discovery Libraries: The compound can be used in combinatorial chemistry to generate libraries of novel compounds for high-throughput screening against various biological targets.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards[1][2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[9][10]. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[8][9]. For long-term stability, storage at -20°C is recommended, especially for lyophilized material[8].

Conclusion

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (CAS 322392-74-5) is more than a simple chemical reagent; it is a precision tool for the discerning medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, a feature that demands rigorous control during synthesis and verification through robust analytical methods, particularly chiral HPLC. By understanding its properties, synthesis, and proper handling, researchers can effectively leverage this building block to construct the next generation of innovative therapeutics.

References

- 1. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 322392-74-5 | Methyl 2-amino-2-cyclohexylacetate hydrochloride | Ambeed.com [ambeed.com]

- 3. Cas 322392-74-5,Methyl a-amino-cyclohexaneacetate HCl | lookchem [lookchem.com]

- 4. 322392-74-5 CAS Manufactory [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. methyl (2R)-2-amino-2-cyclohexylacetate | C9H17NO2 | CID 12088878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | C9H17NO2 | CID 10678767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Whitepaper: Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a glycine derivative. It details the compound's molecular structure, chemical identifiers, and physicochemical properties. Furthermore, this guide outlines a general synthetic protocol, presents key quantitative data in tabular format for clarity, and includes diagrams to illustrate its molecular composition and a potential synthesis workflow. Safety, handling, and storage information are also summarized for laboratory use.

Chemical Identity and Structure

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is the hydrochloride salt of the methyl ester of (2R)-2-amino-2-cyclohexylacetic acid. The presence of a chiral center at the alpha-carbon (C2) results in two stereoisomers, with this document focusing specifically on the (2R) enantiomer. It is classified as a glycine derivative.[1]

The core structure consists of a cyclohexane ring attached to an amino acid backbone, which has been esterified with methanol. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Chemical Identifiers

The following table summarizes the key identifiers for methyl (2R)-2-amino-2-cyclohexylacetate and its hydrochloride salt. Note that CAS numbers can vary for different stereoisomers and salt forms.

| Identifier | Value | Reference |

| IUPAC Name | methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride | N/A |

| CAS Number | 14328-64-4 (for the parent (2R)-amino ester) | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |

| Synonyms | Methyl (2R)-2-amino-2-cyclohexylethanoate hydrochloride | [1] |

| L-2-Cyclohexylglycine methyl ester hydrochloride | [2] | |

| InChIKey | ORJOGDRCFDWIIJ-UHFFFAOYSA-N (for racemic hydrochloride) | [2] |

| Canonical SMILES | COC(=O)C(C1CCCCC1)N.Cl | [2] |

Physicochemical Properties

Quantitative physicochemical data are crucial for applications in drug development and experimental research.

| Property | Value | Reference |

| Molecular Weight | 207.70 g/mol | [2][3] |

| Exact Mass | 207.1026065 Da | [2] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis and Experimental Protocols

While a specific protocol for the (2R) enantiomer is not detailed in the provided literature, a general and effective method for preparing amino acid methyl ester hydrochlorides can be adapted.[4] This method involves the esterification of the parent amino acid using methanol in the presence of trimethylchlorosilane (TMSCl).[4]

General Synthesis Protocol

-

Reactant Preparation : The parent amino acid, (2R)-2-amino-2-cyclohexylacetic acid (0.1 mol), is placed in a suitable round-bottom flask equipped with a magnetic stirrer.

-

Silylation : Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly to the flask while stirring. This step protects the amino group and activates the carboxylic acid.

-

Esterification : Methanol (100 mL) is subsequently added to the mixture. The resulting solution or suspension is stirred at room temperature.

-

Reaction Monitoring : The progress of the reaction is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until completion.

-

Product Isolation : Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. This removes the solvent and volatile by-products, yielding the crude methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride salt.

-

Purification : Further purification can be achieved through recrystallization from an appropriate solvent system if required.

Caption: General workflow for the synthesis of amino acid methyl ester hydrochlorides.

Molecular Composition, Safety, and Handling

Molecular Composition

The title compound is an acid-addition salt. It is formed by the protonation of the basic amino group of methyl (2R)-2-amino-2-cyclohexylacetate by the strong acid, hydrochloric acid.

Caption: Logical relationship of the components forming the hydrochloride salt.

Safety and Hazards

Based on information for the racemic mixture, the compound presents several hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

Storage and Stability

For long-term viability, proper storage is essential.

-

Lyophilized Form : The compound should be stored lyophilized and desiccated at -20°C. In this form, it is stable for up to 36 months.[1]

-

In Solution : When in solution, store at -20°C and use within one month to prevent degradation. It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[1]

-

Shipping : The material is typically shipped at room temperature in the continental US.[3]

References

An In-depth Technical Guide to the Solubility of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a derivative of the amino acid glycine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical properties of this compound. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Core Compound Information

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a white to off-white solid compound.[1] As a derivative of an amino acid, it has potential applications in various research areas, including its use as an ergogenic supplement.[1] Amino acids and their derivatives are known to play crucial roles in various biological processes, including influencing the secretion of anabolic hormones and serving as fuel during exercise.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [3] |

| Molecular Weight | 207.70 g/mol | [3] |

| CAS Number | 322392-74-5 | [3] |

| Appearance | Solid, white to off-white | [1] |

Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative solubility data for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is summarized in the table below. It is important to note that the available data indicates a high solubility in aqueous and organic solvents, though the saturation limits have not been precisely defined in the cited literature.

| Solvent | Solubility | Concentration (Molar) | Notes |

| Water (H₂O) | ≥ 100 mg/mL | ≥ 0.584 M | Saturation unknown.[1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 0.584 M | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility.[1] |

Experimental Protocol: Solubility Determination using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following protocol is a generalized procedure based on established methodologies and is suitable for determining the solubility of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Materials and Equipment

-

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (pure solid)

-

Selected solvents (e.g., purified water, DMSO, ethanol, phosphate-buffered saline at various pH values)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker or thermomixer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter a portion of the supernatant using a syringe filter.[4][5] This step is critical to prevent undissolved particles from interfering with the concentration analysis.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5] A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the respective solvent, taking into account any dilution factors.

-

The results are typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: A flowchart of the shake-flask method for determining solubility.

Biological Context and Signaling Pathways

While specific signaling pathways directly involving methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride are not detailed in the available literature, as an amino acid derivative, it is plausible that it could interact with general amino acid sensing and metabolic pathways. Amino acids are known to be key regulators of various cellular processes, including protein synthesis and cell growth, often through the mTOR signaling pathway.

The diagram below provides a generalized overview of a common amino acid signaling pathway. The precise interactions of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride within this or other pathways would require further experimental investigation.

Caption: A simplified diagram of a general amino acid signaling cascade.

Conclusion

This technical guide provides the currently available information on the solubility of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. The compound exhibits high solubility in water and DMSO. A detailed, generalized protocol for the reliable determination of its equilibrium solubility using the shake-flask method has been presented, along with a corresponding workflow diagram. While the specific biological signaling pathways involving this compound are not yet elucidated, its nature as an amino acid derivative suggests potential interactions with fundamental metabolic and growth-regulating pathways. Further research is warranted to establish a more detailed quantitative solubility profile across a range of solvents and conditions, and to explore its specific biological functions and mechanisms of action.

References

A Technical Guide to the Stability and Storage of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Introduction

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a glycine derivative that serves as a crucial building block in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its chemical stability is paramount. The integrity of the molecule directly impacts the quality, safety, and efficacy of downstream products, as well as the reproducibility of scientific experiments. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties.

This in-depth technical guide provides a framework for understanding the intrinsic stability of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. It outlines its primary degradation pathways, provides evidence-based recommendations for storage and handling, and details a robust protocol for comprehensive stability assessment in line with global regulatory standards. This document is intended for researchers, scientists, and drug development professionals who require a thorough, practical understanding of how to maintain the quality and integrity of this compound.

Chapter 1: Molecular Profile and Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride possesses two key functional groups that dictate its reactivity: an amino group and a methyl ester. The presence of a hydrochloride salt is a deliberate formulation choice to enhance stability and solubility.[2]

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | [3] |

| Molecular Formula | C₉H₁₈ClNO₂ | [3] |

| Molecular Weight | 207.70 g/mol | [3] |

| CAS Number | 14328-64-4 | [1] |

| Canonical SMILES | COC(=O)C(C1CCCCC1)N.Cl | [3] |

| Physical Form | Solid (typically lyophilized powder) | [1] |

The hydrochloride salt form significantly improves the stability of amino acid esters compared to their free base counterparts.[2] The protonation of the primary amine prevents it from acting as a nucleophile, thereby inhibiting self-condensation reactions and increasing the compound's shelf life.[4][5] Furthermore, hydrochloride salts generally exhibit improved water solubility, which is advantageous for formulation and handling.[2]

Chapter 2: Intrinsic Stability and Potential Degradation Pathways

Understanding the potential routes of degradation is the foundation for developing appropriate storage conditions and stability-indicating analytical methods. For this molecule, the primary liabilities are hydrolysis and intermolecular condensation.

Hydrolytic Degradation

The most significant chemical instability for this compound is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acid and base, cleaving the ester bond to yield (2R)-2-amino-2-cyclohexylacetic acid and methanol.

-

Mechanism: In aqueous environments, the ester is susceptible to nucleophilic attack by water. This process is significantly accelerated at pH levels above 8, where the hydroxide ion (a much stronger nucleophile) becomes the dominant reactant.[5] While more stable in acidic to neutral conditions, hydrolysis can still occur over time.[5]

-

Significance: This is the primary degradation pathway in solution. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of water.[5] Even in the solid state, absorbed moisture can facilitate localized hydrolysis.

References

- 1. adooq.com [adooq.com]

- 2. quora.com [quora.com]

- 3. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: A Glycine Derivative for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral non-proteinogenic amino acid ester, structurally classified as a derivative of glycine. The incorporation of a cyclohexyl moiety imparts distinct conformational constraints and lipophilicity compared to its parent amino acid, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, with a particular focus on its role as a potential modulator of dipeptidyl peptidase-IV (DPP-IV) and its relevance to the broader field of glycine derivatives in neuroscience. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside key analytical data to aid in its characterization.

Introduction

Glycine, the simplest proteinogenic amino acid, plays a dual role in the central nervous system (CNS) as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] The modulation of glycinergic signaling has been a focal point for the development of therapeutics for a range of neurological and psychiatric disorders.[3] Glycine derivatives, such as methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, represent a class of molecules designed to explore and exploit the therapeutic potential of the glycine scaffold.

The introduction of a cyclohexyl group at the alpha-carbon of glycine methyl ester creates a chiral center and introduces a bulky, lipophilic substituent. This modification can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. One area of significant interest for cyclohexylglycine derivatives is the inhibition of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[4]

This guide will delve into the technical details of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, providing researchers and drug development professionals with the necessary information to synthesize, characterize, and evaluate this compound for its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assay results.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [5] |

| Molecular Weight | 207.70 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL) | [6] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [6] |

Synthesis and Characterization

The synthesis of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride can be achieved through a two-step process starting from the readily available D-phenylalanine.

Synthesis of (2R)-2-amino-2-cyclohexylacetic acid

The first step involves the hydrogenation of the aromatic ring of D-phenylalanine to yield (2R)-2-amino-2-cyclohexylacetic acid. This transformation is typically carried out using a heterogeneous catalyst such as rhodium on carbon.

Experimental Protocol:

-

To a solution of D-phenylalanine (1 equivalent) in a suitable solvent such as methanol, add 5% rhodium on carbon catalyst (typically 10% w/w).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (2R)-2-amino-2-cyclohexylacetic acid. The product can be purified by recrystallization if necessary.

Esterification to Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

The second step is the esterification of the carboxylic acid group of (2R)-2-amino-2-cyclohexylacetic acid to its methyl ester, followed by salt formation to yield the hydrochloride salt. A common and efficient method for this transformation is the use of thionyl chloride in methanol.[7][8]

Experimental Protocol:

-

Suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol at 0°C under an inert atmosphere.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the suspension. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and protonates the amino group.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product can be triturated with diethyl ether to afford the pure methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride as a white solid.

Caption: Synthetic route to the target compound.

Analytical Characterization Data

The structural confirmation and purity assessment of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride are performed using standard analytical techniques. The expected data is summarized in Table 2.

| Analytical Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the methoxy group (singlet, ~3.7 ppm), the alpha-proton (multiplet), and the cyclohexyl protons (multiplets). |

| ¹³C NMR | Resonances for the ester carbonyl (~170-175 ppm), the methoxy carbon (~52 ppm), the alpha-carbon, and the cyclohexyl carbons. |

| FT-IR (KBr) | Characteristic absorptions for the N-H stretch of the ammonium salt, C-H stretches of the cyclohexyl and methyl groups, and the C=O stretch of the ester. |

| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 172.13. |

Biological Activity and Potential Applications

While specific biological data for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is not extensively reported in publicly available literature, the broader class of cyclohexylglycine derivatives has shown significant promise in two key areas: as DPP-IV inhibitors and as modulators of NMDA receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the clinical use of DPP-IV inhibitors in the management of type 2 diabetes.[8][10]

Studies have shown that substituted 4-amino cyclohexylglycine analogues can be potent inhibitors of DPP-IV, with some compounds exhibiting nanomolar inhibitory concentrations.[4] This suggests that methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride could serve as a scaffold or a starting point for the design of novel DPP-IV inhibitors.

Caption: DPP-IV signaling pathway and inhibition.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A common method to assess DPP-IV inhibitory activity is a fluorometric assay using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][11]

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a protein carrier like BSA (0.1 mg/mL).

-

Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to a working concentration (e.g., 50 pM).

-

Substrate Solution: Gly-Pro-AMC dissolved in DMSO and then diluted in assay buffer to a final concentration of 50 µM.

-

Test Compound: Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted.

-

-

Assay Procedure (96-well plate format):

-

Add the test compound dilutions to the wells.

-

Add the enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.

-

NMDA Receptor Modulation

As a glycine derivative, methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride has the potential to interact with the glycine binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][12] The glycine binding site is a key modulatory site, and compounds that act as agonists, partial agonists, or antagonists at this site can influence NMDA receptor function.[2]

The development of NMDA receptor modulators is an active area of research for treating conditions such as schizophrenia, depression, and cognitive disorders.[3] The cyclohexyl group of the target molecule could influence its affinity and efficacy at the glycine binding site, potentially leading to a unique pharmacological profile.

Caption: NMDA receptor signaling pathway.

Conclusion

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a synthetically accessible glycine derivative with significant potential in drug discovery. Its structural features suggest that it could be a valuable scaffold for the development of novel DPP-IV inhibitors for the treatment of type 2 diabetes. Furthermore, its identity as a glycine derivative warrants investigation into its activity as a modulator of the NMDA receptor for potential applications in neuroscience. The experimental protocols and data provided in this guide offer a solid foundation for researchers to further explore the therapeutic utility of this and related compounds. Future work should focus on obtaining detailed biological activity data for this specific molecule to fully elucidate its pharmacological profile and potential for clinical development.

References

- 1. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. reddit.com [reddit.com]

- 9. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a chiral, non-proteinogenic amino acid derivative belonging to the class of cyclohexylglycines. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its emerging role as a synthetic building block in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Chemical Properties and Synthesis

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a white crystalline solid soluble in water and polar organic solvents.[1] It is the hydrochloride salt of the methyl ester of (R)-2-amino-2-cyclohexylacetic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | PubChem |

| Molecular Weight | 207.70 g/mol | PubChem |

| CAS Number | 14328-64-4 | AdooQ Bioscience |

| Purity | >99% (commercially available) | AdooQ Bioscience |

| Storage | Lyophilized at -20°C for up to 36 months | AdooQ Bioscience |

Experimental Protocol: Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride (Proposed)

Materials:

-

(2R)-2-amino-2-cyclohexylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Esterification:

-

Suspend (2R)-2-amino-2-cyclohexylacetic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Triturate the crude product with anhydrous diethyl ether to induce crystallization.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Application in HIV Drug Discovery

Recent patent literature suggests a promising application for cyclohexylglycine derivatives as selective cytotoxic agents against Human Immunodeficiency Virus (HIV)-infected cells. These compounds are proposed to accelerate the death of cells expressing the HIV Gag-Pol polyprotein, without significant toxicity to uninfected cells. This selective cytotoxicity presents a novel therapeutic strategy to target and eliminate the viral reservoir, a major challenge in current HIV treatment.

While specific quantitative data for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is not yet published, the general mechanism of action for this class of compounds is believed to involve the enhancement of intracellular HIV protease (PR) activity. This augmented protease activity leads to premature and uncontrolled cleavage of viral and host cell proteins, ultimately triggering apoptosis in the infected cell.

Signaling Pathway: HIV Protease-Mediated Apoptosis

HIV protease, a key enzyme in the viral life cycle, is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins. However, it can also cleave host cell proteins, including procaspase 8. The activation of caspase 8 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. It is hypothesized that cyclohexylglycine derivatives may enhance the dimerization of the Gag-Pol polyprotein, leading to increased auto-activation of the embedded HIV protease.

Experimental Protocols for Biological Evaluation

To assess the potential of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride and its derivatives as anti-HIV agents, a series of in vitro assays are required. These include evaluating the compound's effect on HIV protease activity, its cytotoxicity against infected and uninfected cells, and its ability to induce apoptosis.

3.1. HIV-1 Protease Activity Assay (FRET-based)

This assay is used to determine if the compound directly enhances the enzymatic activity of HIV-1 protease.

Experimental Protocol: FRET-based HIV-1 Protease Assay

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Dilute the HIV-1 protease and the FRET substrate in the assay buffer to their optimal working concentrations.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known protease activator, if available).

-

Add the diluted HIV-1 protease to all wells except for the no-enzyme control.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the F-fluorophore.

-

Measure the fluorescence intensity kinetically at 37°C for 60-120 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

-

Plot the V₀ against the compound concentration to determine the dose-response curve and calculate the EC₅₀ (the concentration that elicits a half-maximal increase in protease activity).

-

Table 2: Hypothetical Data for HIV-1 Protease Activation

| Compound Concentration (µM) | Relative Fluorescence Units (RFU)/min | % Protease Activity Increase |

| 0 (Vehicle) | 100 | 0 |

| 0.1 | 120 | 20 |

| 1 | 180 | 80 |

| 10 | 250 | 150 |

| 100 | 260 | 160 |

| EC₅₀ (µM) | ~0.8 |

3.2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of the compound that is toxic to 50% of the cells (CC₅₀). It is performed on both HIV-infected and uninfected cells to assess selective toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

HIV-infected T-cell line (e.g., H9/HIV-1) and a corresponding uninfected T-cell line (e.g., H9)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed both infected and uninfected cells into separate 96-well plates at a density of 1 x 10⁴ cells/well.

-

-

Compound Treatment:

-

Add serial dilutions of the test compound to the wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the CC₅₀ for both infected and uninfected cells. The selectivity index (SI) is calculated as CC₅₀ (uninfected) / CC₅₀ (infected).

-

Table 3: Hypothetical Cytotoxicity Data

| Compound Concentration (µM) | % Viability (Uninfected Cells) | % Viability (HIV-infected Cells) |

| 0 (Vehicle) | 100 | 100 |

| 0.1 | 98 | 85 |

| 1 | 95 | 55 |

| 10 | 90 | 20 |

| 100 | 70 | 5 |

| CC₅₀ (µM) | >100 | ~1.5 |

| Selectivity Index (SI) | >66.7 |

3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

HIV-infected and uninfected T-cells

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat infected and uninfected cells with the test compound at its CC₅₀ concentration (determined from the MTT assay) for 24-48 hours.

-

-

Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a valuable chiral building block with significant potential in drug discovery. The emergence of cyclohexylglycine derivatives as selective cytotoxic agents against HIV-infected cells highlights a promising avenue for the development of novel antiretroviral therapies. The experimental protocols and conceptual frameworks presented in this technical guide provide a foundation for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to synthesize and evaluate a library of derivatives to establish a clear structure-activity relationship and to elucidate the precise molecular mechanisms underlying their selective cytotoxicity.

References

An In-depth Technical Guide to Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a non-proteinogenic amino acid derivative belonging to the class of α-amino acid esters. While a detailed historical record of its specific discovery is not extensively documented in dedicated publications, its emergence can be understood within the broader context of the exploration of non-natural amino acids in medicinal chemistry. These compounds are pivotal in the development of novel therapeutics due to their ability to impart unique conformational constraints and metabolic stability to peptide-based drugs and other pharmacologically active molecules. This guide provides a comprehensive overview of the plausible discovery context, a detailed experimental protocol for its synthesis, physicochemical and analytical data, and a discussion of its potential pharmacological significance.

Introduction: The Rise of Non-Proteinogenic Amino Acids

The discovery and development of non-proteinogenic amino acids (NPAAs) have become a cornerstone of modern drug discovery. Unlike the 20 proteinogenic amino acids that are the fundamental building blocks of proteins, NPAAs offer a vast and diverse chemical space for the design of novel therapeutic agents. The incorporation of NPAAs into peptide-based drugs can significantly enhance their stability, potency, and bioavailability. The cyclohexyl moiety in methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a lipophilic group that can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

The development of α-amino acid esters, in general, has been a significant advancement in synthetic and medicinal chemistry. These compounds serve as crucial intermediates in peptide synthesis and as building blocks for a wide array of chiral molecules. The hydrochloride salt form enhances the stability and solubility of the free amino ester, making it more suitable for handling and formulation.

Plausible Discovery and Historical Context

While a singular "discovery" event for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is not readily identifiable in the scientific literature, its conceptualization and synthesis can be traced to the broader research efforts in the following areas:

-

Peptide-Based Therapeutics: The inclusion of bulky, lipophilic amino acids like cyclohexylglycine derivatives has been a strategy to improve the enzymatic stability and cell permeability of peptide drugs.

-

Chiral Synthesis: The development of methods for the asymmetric synthesis of α-amino acids has been a major focus of organic chemistry. The "(2R)" stereochemistry indicates a specific enantiomer, highlighting the importance of stereoselectivity in modern drug design.

-

Combinatorial Chemistry and Fragment-Based Drug Discovery: Simple, non-natural amino acid esters are valuable building blocks in these approaches to identify novel lead compounds.

It is likely that methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride was first synthesized as part of a research program investigating the structure-activity relationships of peptides or small molecules containing non-proteinogenic amino acids. Its utility would have been recognized for its potential to introduce a specific stereochemical and lipophilic character into a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO₂ | N/A |

| Molecular Weight | 207.70 g/mol | N/A |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| Melting Point | Not reported | N/A |

Synthesis and Experimental Protocols

The synthesis of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride can be achieved through several synthetic routes. A common and efficient method involves the esterification of the corresponding amino acid, (2R)-2-amino-2-cyclohexylacetic acid. A plausible detailed experimental protocol is provided below.

Synthesis of (2R)-2-amino-2-cyclohexylacetic acid

The synthesis of the parent amino acid can be accomplished via a Strecker synthesis starting from cyclohexanecarboxaldehyde, followed by resolution of the resulting racemic amino acid, or through an asymmetric synthesis.

Esterification to Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

This procedure is adapted from established methods for the esterification of amino acids.

Materials:

-

(2R)-2-amino-2-cyclohexylacetic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend (2R)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add anhydrous diethyl ether to the residue and stir to induce precipitation of the hydrochloride salt.

-

Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride.

Diagram of the Synthetic Workflow:

An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems: Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride